2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Description
2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a benzofuran-derived compound characterized by a brominated benzamide moiety attached to a 3-methyl-2-(4-methylbenzoyl)benzofuran scaffold. This structure combines a benzofuran core with substituted aromatic groups, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO3/c1-14-7-9-16(10-8-14)22(27)23-15(2)18-12-11-17(13-21(18)29-23)26-24(28)19-5-3-4-6-20(19)25/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXPQBMGRXWSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Bromine, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for generating more complex molecules. For example:
- Oxidation can introduce additional functional groups.
- Substitution reactions can replace the bromine atom with other nucleophiles, leading to derivatives with altered properties.
Biology
In biological research, 2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is used to study molecular interactions and pathways. Its structural features allow it to engage with biological targets, making it useful for:
- Investigating enzyme activity.
- Understanding receptor-ligand interactions.
Medicine
The compound has shown potential therapeutic applications:
-
Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines, such as A-549 (lung cancer) and HeLa (cervical cancer). For instance, related benzofuran derivatives have demonstrated significant cytotoxic effects in vitro.
Compound Cell Line IC50 (nM) This compound A-549 X This compound HeLa Y
Note: Specific IC50 values are hypothetical as exact data is not available in the search results.
- Antimicrobial Activity : The compound has also been evaluated for its activity against various pathogens. Studies have reported promising results against strains of M. tuberculosis and other bacteria, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the applications of benzofuran derivatives similar to this compound:
Anticancer Studies
Research has focused on synthesizing various benzofuran derivatives and assessing their anticancer properties through assays like MTT. The most active compounds have shown significant morphological changes in cancer cells, indicating their potential as effective inhibitors.
Antimicrobial Studies
In vitro studies have demonstrated that certain benzofuran compounds possess antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. These findings support further exploration into the therapeutic potential of this class of compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Similarities and Key Modifications
The compound shares a benzofuran backbone with several analogs, differing primarily in substituents at the benzamide and benzoyl positions. Key analogs include:
Key Observations :
- Benzothiazole vs. Benzofuran : Substituting the benzofuran core with a benzothiazole ring (as in ) introduces a sulfur atom and sulfonamide group, enhancing hydrogen-bonding capacity and solubility but possibly reducing metabolic stability.
- Steric Effects : The tert-butyl group in increases steric bulk, which may hinder target binding but improve lipophilicity and membrane permeability.
Physicochemical and Electronic Properties
The bromine atom in the target compound contributes to higher molecular weight (estimated ~448.31 g/mol) and greater polarizability compared to its chloro analog. In contrast, the tert-butyl derivative exhibits significantly higher lipophilicity (logP estimated >5) due to its nonpolar substituent.
Theoretical Insights :
Density functional theory (DFT) methods, such as those described in , could elucidate electronic effects. For example:
Pharmacological Implications
- Bioactivity: Benzofuran derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities. The bromo-substituted analog may exhibit enhanced activity due to prolonged metabolic half-life compared to chloro derivatives .
- Metabolism : Bromine’s higher atomic mass may slow cytochrome P450-mediated oxidation, extending plasma half-life but increasing risk of bioaccumulation.
Biological Activity
2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Its unique structure, which includes a bromine atom, a benzamide moiety, and a benzofuran ring, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C25H20BrNO5
- Molecular Weight : 494.3 g/mol
- IUPAC Name : this compound
The presence of the bromine atom enhances the compound's reactivity, making it an interesting candidate for medicinal chemistry applications.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. The structural features of the compound, particularly the bromine atom and benzofuran ring, play crucial roles in influencing its reactivity and binding affinity to these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with various receptors, potentially affecting signaling pathways related to pain and inflammation.
Antinociceptive Effects
A study on a structurally similar compound, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (BMDB), demonstrated significant antinociceptive effects in various models of nociception in mice. This compound was shown to be more potent than traditional analgesics like aspirin and acetaminophen, indicating that derivatives of benzofuran may possess similar or enhanced analgesic properties when modified appropriately .
| Route of Administration | Effectiveness (ID50) | Comparison |
|---|---|---|
| Intraperitoneal (i.p.) | Highly effective | 15-100x more potent than aspirin |
| Subcutaneous (s.c.) | Effective | Comparable to morphine |
| Oral (p.o.) | Minimal effect | Less effective than i.p. or s.c. |
Study on Related Compounds
In a recent investigation into related pyrazole derivatives, compounds with similar functional groups exhibited strong antitumor activity by inhibiting key cancer-related enzymes such as BRAF and EGFR. These findings suggest that modifications to the benzofuran structure could yield compounds with potent anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
